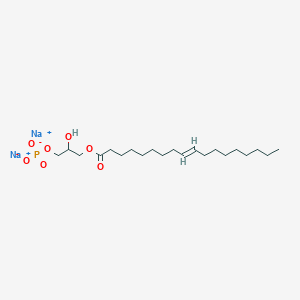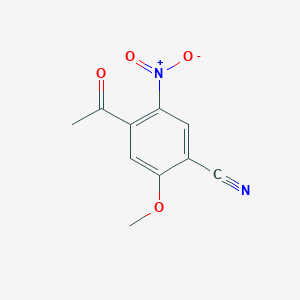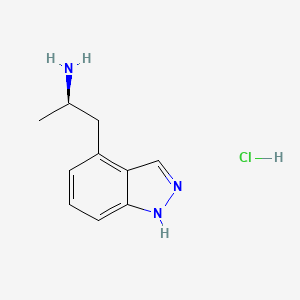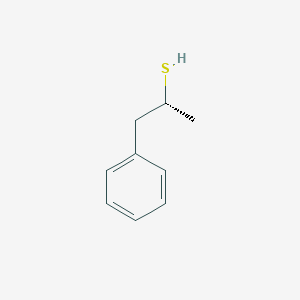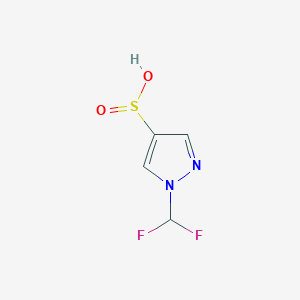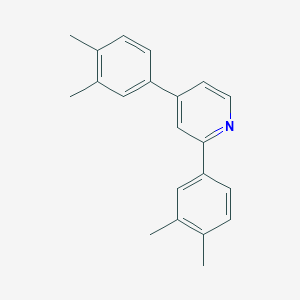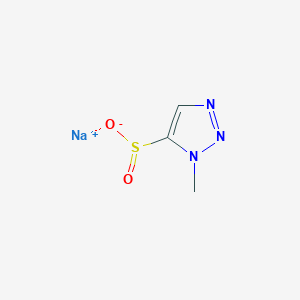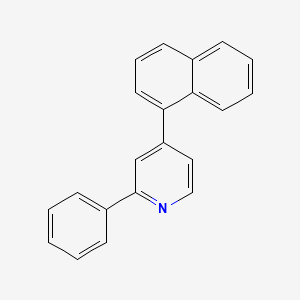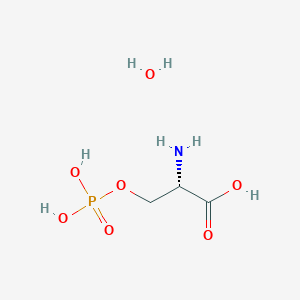
(R)-1-(3-Chlorophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Chlorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a pentan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chlorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with the chiral amine precursor to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-1-(3-Chlorophenyl)pentan-1-amine.
Industrial Production Methods
Industrial production methods for ®-1-(3-Chlorophenyl)pentan-1-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Chlorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: As a probe to study biological systems and enzyme interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Chlorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Chlorophenyl)pentan-1-amine: The enantiomer of the compound with potentially different biological activity.
1-(3-Chlorophenyl)butan-1-amine: A shorter-chain analogue with different physical and chemical properties.
1-(3-Chlorophenyl)hexan-1-amine: A longer-chain analogue with potentially different reactivity and applications.
Uniqueness
®-1-(3-Chlorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions compared to its analogues.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R)-1-(3-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3/t11-/m1/s1 |
InChI Key |
VBMYCORDMGPBTR-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC(=CC=C1)Cl)N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


